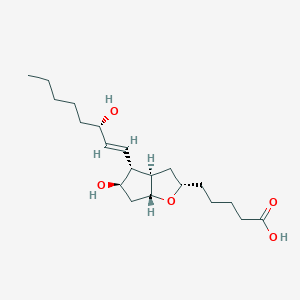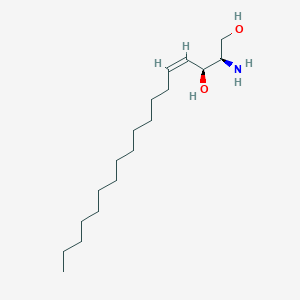
Déca-2,4-diénal
Vue d'ensemble
Description
trans,trans-2,4-Decadienal is an organic compound with the chemical formula C₁₀H₁₆O. It is an aromatic substance found in various foods such as butter, cooked beef, fish, potato chips, roasted peanuts, buckwheat, and wheat bread crumb . In its isolated state, it has a deep fat flavor characteristic of chicken aroma at higher concentrations and a citrus-like odor at lower concentrations .
Applications De Recherche Scientifique
trans,trans-2,4-Decadienal has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
2,4-Decadienal (2,4-Dec) is one of the main oxidation products produced during the lipid oxidation process of grouper . It primarily targets myofibrillar proteins (MP) in grouper . It also interacts with Hsp90 and 14-3-3ζ, which are two important proteins involved in inflammation and tumorigenesis .
Mode of Action
2,4-Decadienal plays a promotive role in altering the conformation of myofibrillar proteins and inducing oxidative degradation . It binds with myofibrillar proteins primarily through hydrophobic interactions and hydrogen bonding . It also increases inflammatory responses via Hsp90- and 14-3-3ζ-dependent mechanisms .
Biochemical Pathways
The action of 2,4-Decadienal influences several metabolic pathways. The production of key volatile compounds associated with the overall flavor of myofibrillar proteins might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .
Pharmacokinetics
Its impact on protein conformation and overall aroma development suggests that it may have significant bioavailability .
Result of Action
The action of 2,4-Decadienal results in altered protein conformation and induced oxidative degradation . It also increases cytokine production, JNK phosphorylation, and activation of NF-κB signaling in macrophage cells .
Action Environment
The action of 2,4-Decadienal is influenced by environmental factors such as temperature and the presence of other compounds. For example, it is produced during the lipid oxidation process of grouper, suggesting that its formation and action may be influenced by the oxidative environment .
Analyse Biochimique
Biochemical Properties
2,4-Decadienal plays a significant role in biochemical reactions, particularly in the context of lipid oxidation. It interacts with various enzymes, proteins, and other biomolecules. For instance, 2,4-Decadienal has been shown to interact with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding. Additionally, 2,4-Decadienal can form Schiff bases with amino groups in proteins, further contributing to protein modification and degradation.
Cellular Effects
The effects of 2,4-Decadienal on cellular processes are profound. It has been observed to induce oxidative stress in cells, leading to an increase in reactive oxygen species (ROS) production . This oxidative stress can disrupt cell signaling pathways, alter gene expression, and impact cellular metabolism. For example, 2,4-Decadienal has been shown to affect the glutathione status in cells, decreasing the GSH/GSSG ratio and thereby impairing the cell’s antioxidant defense mechanisms .
Molecular Mechanism
At the molecular level, 2,4-Decadienal exerts its effects through various mechanisms. It can bind to proteins and enzymes, altering their structure and function. For instance, molecular docking studies have shown that 2,4-Decadienal binds to myofibrillar proteins through hydrophobic interactions and hydrogen bonding . This binding can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, 2,4-Decadienal can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Decadienal can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2,4-Decadienal can induce oxidative degradation of proteins over time, leading to changes in protein conformation and function . These long-term effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal dynamics in biochemical analyses.
Dosage Effects in Animal Models
The effects of 2,4-Decadienal vary with different dosages in animal models. At low doses, 2,4-Decadienal may have minimal impact on cellular function. At higher doses, it can induce significant oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur. Additionally, high doses of 2,4-Decadienal can lead to toxic or adverse effects, emphasizing the need for careful dosage considerations in experimental studies.
Metabolic Pathways
2,4-Decadienal is involved in various metabolic pathways, particularly those related to lipid metabolism. It is a product of the oxidation of polyunsaturated fatty acids, such as linoleic acid . Enzymes like lipoxygenase and hydroperoxide lyase play crucial roles in the formation of 2,4-Decadienal from these fatty acids . The compound can also influence metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,4-Decadienal is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, 2,4-Decadienal can bind to myofibrillar proteins, affecting its distribution within muscle tissues . These interactions can impact the compound’s bioavailability and overall biological effects.
Subcellular Localization
The subcellular localization of 2,4-Decadienal is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 2,4-Decadienal can localize to the endoplasmic reticulum, where it may interact with proteins involved in lipid metabolism and oxidative stress responses . These localization patterns can influence the compound’s effects on cellular function and overall biochemical processes.
Méthodes De Préparation
trans,trans-2,4-Decadienal can be synthesized through several methods. One common method involves the biocatalytic oxidation of fatty acids using enzymes from plant extracts . The reaction mixture typically contains several compounds, including trans-2-hexenal and unreacted substrates like linoleic, palmitic, and oleic acids. Hydrophobic adsorbents are used to separate trans,trans-2,4-Decadienal from the mixture, with ethanol being the preferred desorbent .
Industrial production methods often involve the extraction of trans,trans-2,4-Decadienal from natural sources, such as the lipid oxidation process of grouper . This method leverages the natural occurrence of trans,trans-2,4-Decadienal as a lipid oxidation product to obtain the compound.
Analyse Des Réactions Chimiques
trans,trans-2,4-Decadienal undergoes various chemical reactions, including oxidation, reduction, and substitution. It is one of the main oxidation products produced during the lipid oxidation process . The compound can react with myofibrillar proteins, altering their conformation and inducing oxidative degradation . Common reagents used in these reactions include hydrophobic adsorbents and organic solvents like ethanol . Major products formed from these reactions include volatile organic compounds such as alcohols, ketones, and nitrogen-containing compounds .
Comparaison Avec Des Composés Similaires
trans,trans-2,4-Decadienal is similar to other unsaturated aldehydes such as hexanal, 2-heptenal, and 2-octenal . These compounds are also products of lipid oxidation and share similar chemical properties. trans,trans-2,4-Decadienal is unique in its ability to impart a deep fat flavor and its specific interactions with proteins .
Similar Compounds
- Hexanal
- 2-Heptenal
- 2-Octenal
trans,trans-2,4-Decadienal stands out due to its distinct aroma and its significant role in food flavoring and protein interactions.
Propriétés
IUPAC Name |
(2E,4E)-deca-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQKTMZYLHNFPL-BLHCBFLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024911 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat | |
| Record name | 2,4-Decadienal | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10367 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in fixed oils; Insoluble in water, soluble (in ethanol) | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.866-0.876 | |
| Record name | 2-trans,4-trans-Decadienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1181/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
25152-84-5, 2363-88-4, 30551-18-9 | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25152-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363884 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-trans-4-trans-Decadienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025152845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E,4E)-Deca-2,4-dienal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030551189 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Decadienal | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Decadienal, (2E,4E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-2,4-Decadienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-decadienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans,trans-2,4-decadien-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.411 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DECADIENAL, (2E,4E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3G88X2RK09 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-decadienal formed?
A1: 2,4-Decadienal is primarily formed as a secondary product of lipid oxidation, particularly the degradation of linoleic acid, a polyunsaturated fatty acid abundant in vegetable oils and certain foods. [, , , , , ]
Q2: In what types of foods and products can 2,4-decadienal be found?
A2: 2,4-Decadienal is present in various foods, particularly those subjected to heat treatment like deep-fried products, cooked meat, and processed snacks. It is also found in edible oils, particularly those rich in linoleic acid like sunflower and corn oil. [, , , , , , , , ]
Q3: What is the molecular formula and weight of 2,4-decadienal?
A3: The molecular formula of 2,4-decadienal is C10H16O, and its molecular weight is 152.23 g/mol. []
Q4: Are there any spectroscopic data available for 2,4-decadienal?
A4: Yes, researchers commonly utilize techniques like gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) to analyze and identify 2,4-decadienal in various samples. [, , , , , , ]
Q5: How stable is 2,4-decadienal under different conditions?
A5: 2,4-Decadienal is relatively unstable and susceptible to further oxidation, especially in the presence of oxygen, heat, and light. [, , , ]
Q6: Are there methods to mitigate 2,4-decadienal formation and degradation?
A6: Yes, research suggests that antioxidants like rosemary and green tea extracts can effectively reduce the formation of 2,4-decadienal and other lipid oxidation products in food products. [] Additionally, proper storage conditions, such as low temperatures and limited exposure to light and oxygen, can help preserve the quality of oils and reduce 2,4-decadienal formation. []
Q7: What are the known biological effects of 2,4-decadienal?
A7: 2,4-Decadienal exhibits cytotoxic and genotoxic effects, meaning it can be harmful to cells and potentially damage DNA. [, ] It has also been shown to promote LDL (low-density lipoprotein) oxidation, a process implicated in the development of atherosclerosis. []
Q8: What specific toxicological effects have been observed in animal studies?
A8: Studies in rodents have shown that 2,4-decadienal administration can lead to:
- Gastrointestinal effects: Ulceration and inflammation of the forestomach, decreased body weight, diarrhea, and lethargy. []
- Respiratory effects: Epithelial hyperplasia and granulomatous nodules in the lungs, increased alveolar macrophages in lung fluid. []
- Other effects: Changes in white blood cell counts, decreased thymus and spleen weights. []
Q9: What is the no-observed-adverse-effect level (NOAEL) for 2,4-decadienal in animal studies?
A9: The NOAEL for 2,4-decadienal was determined to be 100 mg/kg body weight per day in both rats and mice. []
Q10: Is 2,4-decadienal considered mutagenic?
A10: While some in vivo studies have shown mixed results, 2,4-decadienal was not found to be mutagenic in standard in vitro tests. []
Q11: How does 2,4-decadienal interact with other molecules?
A11: 2,4-Decadienal, due to its reactive aldehyde group, can interact with various molecules, including:
- Amino Acids: It can react with amino acids, potentially leading to the formation of aroma compounds like pyrazines and pyridines, as well as potentially harmful substances like acrylamide. [, , , ]
- Proteins: It can covalently modify proteins, altering their structure and potentially affecting their function. Studies have shown its interaction with cytochrome c, a protein crucial for cellular energy production. []
Q12: What are the common methods for analyzing and quantifying 2,4-decadienal?
A12: Analytical techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for the identification and quantification of 2,4-decadienal in food and biological samples. [, , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)








![methyl (2S,4R,5S,11S,12R)-14-oxo-5,11-bis(prop-1-en-2-yl)-3,13,16-trioxatetracyclo[10.2.1.17,10.02,4]hexadeca-1(15),7,9-triene-8-carboxylate](/img/structure/B1234494.png)


